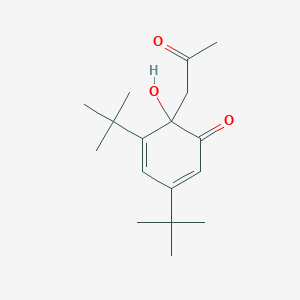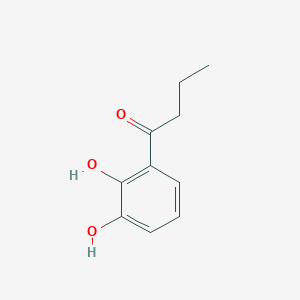
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide is a chemical compound with a unique structure that includes a phosphinic amide group
准备方法
The synthesis of N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide typically involves the reaction of P,P-diphenylphosphinic chloride with 3-methylbutylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
化学反应分析
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphinic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphinic amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic amide group is replaced by other nucleophiles, leading to the formation of different derivatives.
科学研究应用
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways.
相似化合物的比较
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide can be compared with other similar compounds, such as:
Butanamine, 2-methyl-N-(3-methylbutylidene): This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and biological properties.
1-Butanamine, 3-methyl-N-(3-methylbutylidene): Another similar compound with slight structural variations that result in different reactivity and applications.
This compound stands out due to its unique phosphinic amide group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
106017-30-5 |
|---|---|
分子式 |
C17H20NOP |
分子量 |
285.32 g/mol |
IUPAC 名称 |
N-diphenylphosphoryl-3-methylbutan-1-imine |
InChI |
InChI=1S/C17H20NOP/c1-15(2)13-14-18-20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI 键 |
NXTDKOQHWKJTSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
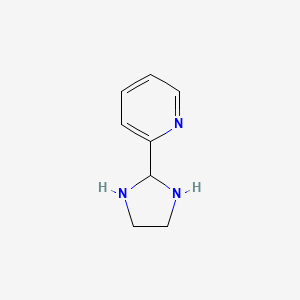
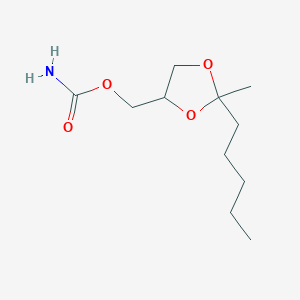
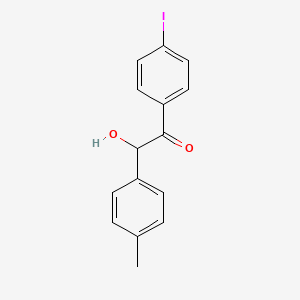
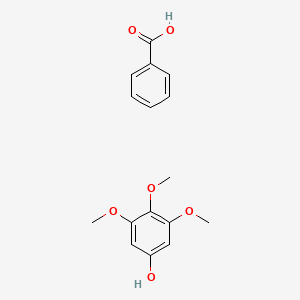

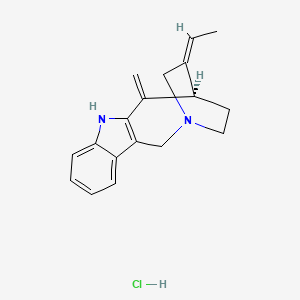
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
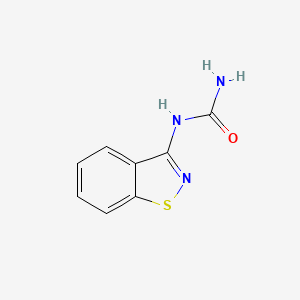
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
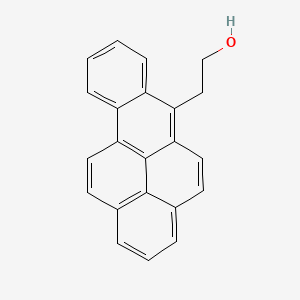
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
